molecular formula C27H42O4 B090732 Convallamarogenin CAS No. 16683-27-5

Convallamarogenin

Cat. No. B090732
CAS RN: 16683-27-5
M. Wt: 430.6 g/mol
InChI Key: XLHFBXMTUNORSV-ZENYHQJXSA-N
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Description

Convallamarogenin is a naturally occurring steroid compound isolated from the plant Convallaria majalis, commonly known as the Lily of the Valley. It has been studied for its potential therapeutic properties due to its unique chemical structure and biological activities.

Scientific Research Applications

Biosynthesis Pathway

  • Convallamarogenin is synthesized in plants like Convallaria majalis L. using precursors of cholesterol biosynthesis. Interestingly, this process can occur without the obligatory pathway via cholesterol. This suggests a direct conversion of these precursors into steroidal sapogenins, as demonstrated using 4-14 C-desmosterol (Tschesche, Güttel, & Josst, 1974).

Structural Studies

  • Research on plants like Reineckia carnea Kunth has led to the isolation of convallamarogenin, among other sapogenins. This discovery highlights the structural diversity of steroidal sapogenins in plants, contributing to our understanding of plant steroidal components (Takeda, Okanishi, Minato, & Shimaoka, 1963).

Role in Plant Physiology

  • Further studies in Convallaria majalis L. reveal insights into the isomerization process in the biosynthesis of convallamarogenin. This involves the transformation of the Δ24(25)-double bond of desmosterol to the Δ24(27)-double bond in convallamarogenin, enhancing our understanding of plant steroidal processes (Tschesche, Piestert, & Güttel, 1975).

Applications in Medical Research

  • While not directly related to Convallamarogenin, research on related compounds such as concanavalin A has shown promising applications in medical fields. For instance, concanavalin A has been explored for its potential in glucose sensing and understanding its biotoxicity in the context of implantable biosensors (Ballerstadt, Evans, McNichols, & Gowda, 2006).

properties

CAS RN

16683-27-5

Product Name

Convallamarogenin

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

XLHFBXMTUNORSV-ZENYHQJXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Other CAS RN

16683-27-5

synonyms

Convallamarogenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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